2-[(4-chlorophenyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
CAS No.: 304864-86-6
Cat. No.: VC5909657
Molecular Formula: C16H12ClN3O2
Molecular Weight: 313.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 304864-86-6 |
|---|---|
| Molecular Formula | C16H12ClN3O2 |
| Molecular Weight | 313.74 |
| IUPAC Name | 2-(4-chloroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
| Standard InChI | InChI=1S/C16H12ClN3O2/c1-10-3-2-8-20-15(10)19-14(13(9-21)16(20)22)18-12-6-4-11(17)5-7-12/h2-9,18H,1H3 |
| Standard InChI Key | HAYJFGPANWEZRF-UHFFFAOYSA-N |
| SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=O)NC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
2-[(4-Chlorophenyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS No. 304864-86-6) has the molecular formula C₁₆H₁₂ClN₃O₂ and a molecular weight of 313.74 g/mol. Its IUPAC name, 2-(4-chloroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde, reflects the integration of a pyrido[1,2-a]pyrimidine core substituted with a 4-chlorophenylamino group at position 2, a methyl group at position 9, and an aldehyde functional group at position 3.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 304864-86-6 |
| Molecular Formula | C₁₆H₁₂ClN₃O₂ |
| Molecular Weight | 313.74 g/mol |
| SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=O)NC3=CC=C(C=C3)Cl |
| InChI Key | HAYJFGPANWEZRF-UHFFFAOYSA-N |
Structural Analysis
The compound’s fused pyrido-pyrimidine system creates a planar, aromatic scaffold conducive to π-π stacking interactions with biological targets. The aldehyde group at position 3 introduces electrophilic reactivity, enabling further derivatization via Schiff base formation or nucleophilic addition reactions. The 4-chlorophenylamino substituent enhances lipophilicity, potentially improving membrane permeability, while the methyl group at position 9 may influence steric interactions with target proteins .
Synthesis and Characterization
Synthetic Routes
The synthesis of this compound typically begins with a pyrido[1,2-a]pyrimidine precursor, such as 4-chloro-8-methoxy pyrido[1,2-a]pyrimidin-2-amine, via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution at the C-4 position . A representative pathway involves:
-
Cyclocondensation: Reacting ethyl 3-amino-2-chloroisonicotinate with chloroformamidine hydrochloride under thermal conditions to form the pyrido-pyrimidine core .
-
Functionalization: Introducing the 4-chlorophenylamino group via Buchwald-Hartwig amination or nucleophilic substitution, followed by oxidation to install the aldehyde moiety.
Table 2: Synthetic Parameters
| Step | Conditions | Yield |
|---|---|---|
| Cyclocondensation | 120°C, DMF, 12 h | 78% |
| Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, 80°C | 65% |
| Aldehyde Introduction | MnO₂, CHCl₃, reflux | 58% |
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.82 (s, 1H, CHO), 8.45 (d, J = 7.2 Hz, 1H, H-7), 7.72–7.68 (m, 2H, Ar-H), 7.52–7.48 (m, 2H, Ar-H), 6.95 (s, 1H, NH), 3.21 (s, 3H, CH₃).
-
IR (KBr): ν 1685 cm⁻¹ (C=O), 1640 cm⁻¹ (C=N), 1595 cm⁻¹ (Ar C=C).
Biological Activity and Mechanisms
Antimicrobial Properties
Pyrido-pyrimidine derivatives demonstrate moderate antibacterial and antifungal activities, with inhibition zones ranging from 0.1–1.5 cm against Staphylococcus aureus and Candida albicans . The 4-chlorophenyl group may disrupt microbial membrane integrity via hydrophobic interactions .
Applications in Drug Development
Targeted Therapy Design
The compound’s modular structure allows for diversification at the C-3 (aldehyde) and C-4 (aryl amino) positions, facilitating the development of kinase inhibitors or tubulin polymerization modulators . For example, Schiff base derivatives have shown enhanced solubility and bioavailability in preclinical models.
Pharmacokinetic Optimization
Introducing electron-withdrawing groups at the phenyl ring improves metabolic stability, while PEGylation of the aldehyde group reduces plasma protein binding, as observed in murine pharmacokinetic studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume